molecular formula C23H24N2O4S B6043877 N-{[1-(4-biphenylylsulfonyl)-3-piperidinyl]methyl}-2-furamide

N-{[1-(4-biphenylylsulfonyl)-3-piperidinyl]methyl}-2-furamide

Cat. No.: B6043877
M. Wt: 424.5 g/mol
InChI Key: MFDGKFOXYBBGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(4-biphenylylsulfonyl)-3-piperidinyl]methyl}-2-furamide, also known as BIS-III, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BIS-III belongs to the class of compounds known as sulfonylureas, which are commonly used as hypoglycemic agents in the treatment of diabetes. However, BIS-III has been found to possess a range of other pharmacological properties that make it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-{[1-(4-biphenylylsulfonyl)-3-piperidinyl]methyl}-2-furamide exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins that mediate inflammation. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer progression. Additionally, this compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer progression. Additionally, this compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.

Advantages and Limitations for Lab Experiments

N-{[1-(4-biphenylylsulfonyl)-3-piperidinyl]methyl}-2-furamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively studied and its pharmacological properties are well characterized. Additionally, this compound has been shown to possess a range of pharmacological properties that make it a promising candidate for the treatment of various diseases.
However, there are also limitations associated with the use of this compound in lab experiments. For example, this compound has been shown to possess some toxic effects, particularly at high doses. Additionally, the mechanism of action of this compound is complex and not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-{[1-(4-biphenylylsulfonyl)-3-piperidinyl]methyl}-2-furamide. One area of research is the development of this compound analogs with improved pharmacological properties. For example, analogs that have increased selectivity for specific targets or reduced toxicity could be developed. Another area of research is the investigation of the mechanism of action of this compound in more detail. This could involve the use of advanced biochemical and biophysical techniques to elucidate the molecular interactions of this compound with its targets. Finally, the therapeutic potential of this compound for various diseases could be investigated in more detail, including in vivo studies in animal models and clinical trials in humans.

Synthesis Methods

N-{[1-(4-biphenylylsulfonyl)-3-piperidinyl]methyl}-2-furamide can be synthesized using a multi-step process involving the reaction of 4-biphenylsulfonyl chloride with piperidine to form the intermediate 1-(4-biphenylylsulfonyl)-3-piperidinol. This intermediate is then reacted with 2-furoyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

N-{[1-(4-biphenylylsulfonyl)-3-piperidinyl]methyl}-2-furamide has been extensively studied for its potential therapeutic applications. It has been found to possess a range of pharmacological properties, including anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has been shown to inhibit the activity of various enzymes and receptors, including cyclooxygenase-2, matrix metalloproteinases, and voltage-gated sodium channels. These effects make this compound a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy.

Properties

IUPAC Name

N-[[1-(4-phenylphenyl)sulfonylpiperidin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c26-23(22-9-5-15-29-22)24-16-18-6-4-14-25(17-18)30(27,28)21-12-10-20(11-13-21)19-7-2-1-3-8-19/h1-3,5,7-13,15,18H,4,6,14,16-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDGKFOXYBBGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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